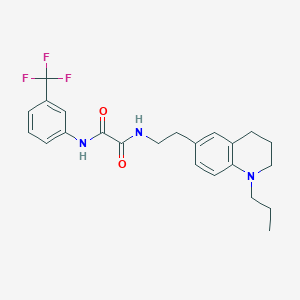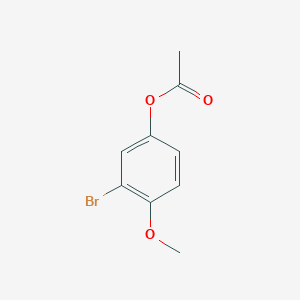![molecular formula C20H19ClN4O2S B2821387 7-chloro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111210-23-1](/img/structure/B2821387.png)
7-chloro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C20H19ClN4O2S and its molecular weight is 414.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structure-Activity Relationship Studies
The research on triazoloquinazolinones and their derivatives, such as the specific compound you're interested in, has included studies on their structure-activity relationships. For example, the synthesis and biological evaluation of various triazoloquinazoline derivatives have been investigated for their potential as adenosine antagonists, highlighting the importance of specific substitutions for binding potency and biological activity (Francis et al., 1988).
Antihistaminic Agents
A notable application of triazoloquinazolinone derivatives is in the development of new classes of H1-antihistaminic agents. Studies have demonstrated the synthesis and in vivo testing of these compounds for their potential to protect against histamine-induced bronchospasm in animal models, with certain derivatives emerging as potent and promising candidates for further development (Alagarsamy et al., 2009).
Anticancer Activity
Triazoloquinazolinone derivatives have also been explored for their potential anticancer properties. Research involving the synthesis of these compounds as tubulin polymerization inhibitors and vascular disrupting agents has indicated promising anticancer activity in vitro, suggesting a possible avenue for cancer treatment research (Driowya et al., 2016).
Antimicrobial Activity
Additionally, these compounds have been evaluated for their antimicrobial properties. The synthesis of novel derivatives and their screening against various bacterial and fungal strains have identified some compounds with potent inhibitory activity, indicating the potential for developing new antimicrobial agents (Reddy et al., 2013).
Interaction with Biological Targets
Further studies have focused on the interaction of triazoloquinazolinone derivatives with specific biological targets, such as SHP2 protein. The synthesis, structural characterization, and activity evaluation of these compounds, including molecular docking and dynamics simulations, have provided insights into their potential therapeutic applications (Wu et al., 2022).
Propiedades
IUPAC Name |
7-chloro-1-[(3-methoxyphenyl)methylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-3-9-24-18(26)16-11-14(21)7-8-17(16)25-19(24)22-23-20(25)28-12-13-5-4-6-15(10-13)27-2/h4-8,10-11H,3,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKZPWZYOHFVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[3-(oxan-2-yl)prop-2-ynyl]acetamide](/img/structure/B2821308.png)
![(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2821309.png)
![6-fluoro-N-[(2S)-3-hydroxy-1-(4-methylazepan-1-yl)-1-oxopropan-2-yl]pyridine-2-carboxamide](/img/structure/B2821312.png)
![2-[2-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2821313.png)

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821315.png)
![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2821316.png)
![1-{3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole](/img/structure/B2821317.png)
![1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2821319.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-2-yl)-N-benzylacetamide](/img/structure/B2821321.png)
![Methyl 5-oxospiro[2.3]hexane-1-carboxylate](/img/structure/B2821322.png)

